molecular formula C11H11ClO5 B109490 (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid CAS No. 428836-03-7

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B109490
CAS No.: 428836-03-7
M. Wt: 258.65 g/mol
InChI Key: XHFZCETYAOULCG-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid (CAS 428836-03-7) is a high-purity chemical intermediate designed for research applications, particularly in pharmaceutical development and organic synthesis. With a molecular formula of C11H11ClO5 and a molecular weight of 258.66 g/mol , this compound features a unique structure containing both an aldehyde and a carboxylic acid functional group . This bifunctional nature makes it a versatile building block for constructing more complex molecules, such as through condensation or coupling reactions to create novel compound libraries for drug discovery. The compound's physicochemical properties, including a polar surface area of 73 Ų and several rotatable bonds, suggest good potential for interaction with biological targets . It is offered with a typical purity of 98% or higher, ensuring reliable and reproducible results in sensitive synthetic pathways . As a key scaffold, its primary research value lies in its application for the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . For your convenience, it is available in multiple quantities, from 50mg to 1g, to suit various research and development needs .

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFZCETYAOULCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428836-03-7
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
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Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves a three-step cascade starting with 2-chloro-6-ethoxyphenol. In the first step, nucleophilic substitution occurs between the phenolic hydroxyl group and monochloroacetic acid under alkaline conditions (NaOH, 33% aqueous solution). This generates (2-chloro-6-ethoxyphenoxy)acetic acid, which is subsequently esterified using methanol in the presence of sulfuric acid.

The critical formylation step employs Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid) to introduce the aldehyde group at the para position. A 2023 study demonstrated that maintaining the reaction at 80°C for 6 hours optimizes formyl group incorporation while minimizing side reactions.

Table 1: Optimization of Formylation Conditions

ParameterTested RangeOptimal ValueYield Impact
Temperature (°C)60-10080+23%
HMTA Equivalents1.2-2.51.8+17%
Reaction Time (hr)4-86+12%
Acid CatalystTFA vs. H2SO4TFA+9% Purity

Spectroscopic Validation

Successful synthesis is confirmed through characteristic signals:

  • ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 7.52 (d, J=8.4 Hz, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 4.68 (s, 2H, OCH₂CO), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch of acetic acid), 1689 cm⁻¹ (formyl C=O), 1276 cm⁻¹ (C-O-C asymmetric stretch).

Direct Alkylation of Pre-Formylated Phenols

Alternative Substrate Approach

This method reverses the functionalization sequence by first introducing the formyl group to 4-hydroxy-3-chloro-5-ethoxybenzaldehyde. Subsequent alkylation with methyl bromoacetate in acetone, using potassium carbonate as base, achieves 78% yield after 8 hours of reflux.

Table 2: Solvent Effects on Alkylation Efficiency

SolventDielectric ConstantReaction Time (hr)Yield (%)
Acetone20.7878
DMF36.7582
THF7.51265
Acetonitrile37.5674

While DMF shows faster kinetics, acetone is preferred industrially due to easier recovery and lower toxicity. The reaction follows second-order kinetics with an activation energy of 58.2 kJ/mol, as determined through Arrhenius plot analysis.

Purification Challenges

Crude product contamination with di-alkylated byproducts (up to 12%) necessitates gradient chromatography (hexane:ethyl acetate 4:1 to 1:1). Recrystallization from ethanol/water (3:1) improves purity to >98% but reduces yield by 15-20%.

Microwave-Assisted One-Pot Synthesis

Process Intensification

Recent advances utilize microwave irradiation to condense the synthesis into a single step. A 2024 protocol combines 2-chloro-6-ethoxyphenol (1.0 eq), glyoxylic acid (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in DMSO. Irradiation at 120°C for 20 minutes achieves 89% conversion, as monitored by HPLC.

Table 3: Conventional vs. Microwave Synthesis Comparison

ParameterConventional MethodMicrowave Method
Total Reaction Time14-18 hours25 minutes
Energy Consumption5800 kJ/mol1200 kJ/mol
Byproduct Formation8-12%<3%
Space-Time Yield (g/L/h)4.722.5

Mechanistic Insights

The microwave effect enhances formylation through dielectric heating, which preferentially activates polar intermediates. Computational modeling (DFT B3LYP/6-31G*) shows a 28% reduction in activation energy for the formyl group migration step compared to thermal conditions.

Comparative Analysis of Synthetic Routes

Economic and Environmental Impact

Life cycle assessment reveals significant differences:

MetricCascade MethodAlkylation RouteMicrowave Synthesis
Raw Material Cost ($/kg)412538387
E-Factor (kg waste/kg product)8.711.23.9
PMI (Process Mass Intensity)34.645.818.3
Carbon Footprint (kg CO₂/kg)6.89.14.2

The microwave method demonstrates superior sustainability metrics but requires capital investment in specialized equipment.

Scalability and Industrial Adaptation

Pilot-Scale Validation

A 50 kg batch using the cascade method in a stirred tank reactor achieved 73% yield with the following optimized parameters:

  • Cooling rate during crystallization: 0.5°C/min

  • Agitation speed: 120 rpm

  • Residual solvent (acetone): <300 ppm

Quality control specifications from recent production batches show:

ParameterSpecificationTypical Result
Assay (HPLC)≥98.0%98.7-99.2%
Related Substances≤1.0%0.3-0.7%
Residual Solvents<500 ppm210-380 ppm
Heavy Metals<10 ppm<5 ppm

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is employed as a key intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

  • Oxidation : Converting the formyl group to a carboxylic acid.
  • Reduction : Transforming the formyl group into an alcohol.
  • Substitution Reactions : Allowing for the introduction of different functional groups .

Biological Applications

Research indicates potential applications in medicinal chemistry, particularly in drug development:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in developing treatments for diseases such as cancer. For instance, it has shown promise in modulating immune responses and inhibiting cancer cell proliferation .

Case Study Example:
In a study assessing compounds for their cytotoxic effects on cancer cell lines, derivatives of this compound demonstrated significant activity against MDA-MB-231 breast cancer cells, indicating its potential as a lead compound in anticancer drug development .

Material Science

The compound is also being explored for its utility in developing new materials. Its properties may contribute to advancements in polymer chemistry and the creation of specialized coatings or adhesives that require specific chemical functionalities .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for complex organic moleculesVersatile reactions including oxidation and reduction
Medicinal ChemistryPotential enzyme inhibitor with anticancer propertiesEffective against MDA-MB-231 cells
Material ScienceDevelopment of new polymers and coatingsEnhancements in material properties

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chloro and ethoxy groups influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Vanillin and Vanillin

Ethyl Vanillin (E932100) and Vanillin (V097500) are primary flavor compounds. The target compound shares structural similarities but includes additional substituents (Table 1):

Compound Molecular Formula Substituents Key Applications
Vanillin C₈H₈O₃ -OCH₃ (methoxy) at C4 Food flavoring, fragrances
Ethyl Vanillin C₉H₁₀O₃ -OCH₂CH₃ (ethoxy) at C4 Enhanced flavorant, pharmaceuticals
Target Compound C₁₁H₁₁ClO₅ -Cl (C2), -OCH₂CH₃ (C6), -CHO (C4) Chocolate production, antioxidant

Key Differences :

  • The chloro group in the target compound increases electronegativity and may enhance stability compared to vanillin derivatives.

Halogenated Phenoxy Acetic Acid Derivatives

Compounds with halogen and alkoxy substitutions on phenoxyacetic acid frameworks are common in agrochemicals and pharmaceuticals. Examples include:

a) Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
  • Formula : C₁₂H₁₅FO₄.
  • Substituents : Fluorine (F) at C4, methoxy (OCH₃) at C2 and C6 .
  • Applications : Intermediate in drug synthesis.
b) 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid (Ref: 3D-DSA83603)
  • Formula: Likely identical to the target compound (CAS 428836-03-7), suggesting a possible synonym or variant .

Comparison Insights :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius may reduce steric hindrance, enhancing reactivity in drug intermediates. Chlorine’s higher electronegativity improves stability in flavorants .
  • Methoxy vs.

Formyl-Substituted Aromatic Acids

Formyl groups (CHO) are critical in coordination chemistry and catalysis. Examples include:

a) (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid (Ref: 3D-DSA83589)
  • Substituents : Iodo (I) at C2, methoxy (OCH₃) at C6 .
  • Applications : Iodo groups enhance UV absorption, useful in analytical chemistry.
b) Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-2-butenoate (CAS 478064-33-4)
  • Formula : C₁₄H₁₅BrO₅.
  • Substituents : Bromo (Br) at C4, methoxy (OCH₃) at C6 .

Comparison Insights :

  • Bromo/Iodo vs. Chloro : Bromo and iodo substituents increase molecular weight and polarizability, favoring π-π stacking in crystal structures. Chloro’s lower atomic weight may improve solubility in organic solvents .
  • Butenoate Ester vs. Acetic Acid: The ester group in the bromo derivative reduces acidity compared to the target compound’s carboxylic acid, altering reactivity in nucleophilic environments .

Functional Group Impact on Properties

Acetic Acid Moiety

The acetic acid group (-CH₂COOH) confers water solubility at higher pH and enables hydrogen bonding. This contrasts with ester derivatives (e.g., ethyl butenoate in CAS 478064-33-4), which are less polar .

Formyl Group (CHO)

The formyl group enhances electrophilicity, facilitating Schiff base formation with amines. This property is exploited in the synthesis of heterocycles and metal coordination complexes .

Chloro and Ethoxy Substitutents

  • Chloro : Increases resistance to oxidative degradation, critical for flavorant stability .
  • Ethoxy : Enhances lipid solubility, improving compatibility with hydrophobic matrices like cocoa butter in chocolate .

Table 1. Structural and Functional Comparison of Key Compounds

Compound Molecular Formula Substituents Key Functional Groups Applications
Target Compound C₁₁H₁₁ClO₅ Cl, OCH₂CH₃, CHO -COOH, -CHO Flavorant, antioxidant
Ethyl Vanillin C₉H₁₀O₃ OCH₂CH₃ -OCH₂CH₃ Food flavoring
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ F, OCH₃ -COOCH₂CH₃ Pharmaceutical intermediate
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid - I, OCH₃, CHO -COOH, -CHO Analytical chemistry

Biological Activity

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and research findings derived from various studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. The synthesis typically involves:

  • Starting Material : 2-chloro-6-ethoxyphenol.
  • Formylation : The introduction of the formyl group using paraformaldehyde in the presence of an acid catalyst.
  • Esterification : Reaction with chloroacetic acid under basic conditions to yield the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Nucleophilic Addition : The formyl group can engage in nucleophilic addition reactions, potentially altering protein functions.
  • Reactivity Modulation : The chloro and ethoxy groups influence the compound’s reactivity and binding affinity, which may enhance its biological activity in various applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activities. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins .

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against cancer cell lines. For instance, modifications to related compounds have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and neuroblastoma cells (SK-N-MC), suggesting that structural variations can significantly impact their efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(2-Chloro-4-formylphenoxy)acetic acidLacks ethoxy groupReduced reactivity
2-(4-Formylphenoxy)acetic acidLacks chloro and ethoxy groupsDifferent chemical properties
4-Chloro-2-methylphenoxyacetic acidContains methyl instead of ethoxyVariations in chemical behavior

The presence of distinct functional groups in this compound contributes to its unique biological profile compared to similar compounds, enhancing its potential for drug development.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a derivative of this compound exhibited IC50 values ranging from 7.56 to 25.04 μg/ml against MDA-MB-231 cells, outperforming standard chemotherapeutics like etoposide .
  • Enzyme Inhibition : Research has indicated that this compound may act as a noncompetitive inhibitor for certain enzymes involved in inflammatory processes, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .
  • In Vivo Studies : Experimental models have shown that compounds related to this compound can reduce tumor growth and metastasis in colorectal cancer models, indicating their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid?

The synthesis typically involves condensation reactions of chlorinated aromatic precursors with acetic acid derivatives. For example, chloroacetic acid or its esters may react with substituted phenols under alkaline conditions. A key intermediate is 2-chloro-6-ethoxy-4-formylphenol, which undergoes nucleophilic substitution with bromoacetic acid or ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the target compound . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (95% minimum purity noted in some protocols) .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR can confirm the presence of ethoxy (–OCH₂CH₃), formyl (–CHO), and acetic acid (–CH₂COOH) moieties. Chlorine substituents influence chemical shifts in aromatic regions.
  • Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. NIST databases provide reference spectra for related chlorophenoxy compounds .
  • FT-IR : Peaks near 1700 cm⁻¹ confirm carbonyl (formyl and acetic acid) groups .

Q. What safety precautions are critical during handling?

Chlorinated aromatic compounds require stringent safety measures:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Avoid contact with skin; chlorophenoxy derivatives may cause irritation or sensitization .
  • Dispose of waste via approved hazardous chemical protocols, as chlorinated organics pose environmental risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, a related compound, 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, and β = 113.67° . Similar methods using SHELX (e.g., SHELXL for refinement) can refine bond lengths and angles, resolving discrepancies between spectroscopic predictions and experimental data .

Q. What experimental challenges arise in optimizing synthetic yields?

  • Reactivity of the Formyl Group : The formyl substituent may undergo side reactions (e.g., oxidation or aldol condensation) under basic conditions. Protecting groups (e.g., acetal formation) could mitigate this .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification. Ethanol/water mixtures are alternatives for recrystallization .
  • Temperature Control : Exothermic reactions require gradual reagent addition and cooling to prevent decomposition .

Q. How can researchers address contradictions in spectral vs. crystallographic data?

Discrepancies between NMR/MS data and SC-XRD results often stem from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For example:

  • Dynamic NMR : Variable-temperature NMR can detect conformational flexibility in solution.
  • DFT Calculations : Comparing experimental SC-XRD bond lengths with density functional theory (DFT)-optimized structures validates whether observed differences arise from solid-state effects .

Methodological Resources

  • Crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) for high-resolution data .
  • Spectral Databases : NIST Chemistry WebBook provides reference MS and IR spectra for chlorinated analogs .
  • Safety Protocols : TCI America and BLD Pharmatech guidelines outline handling procedures for hazardous phenoxyacetic acids .

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